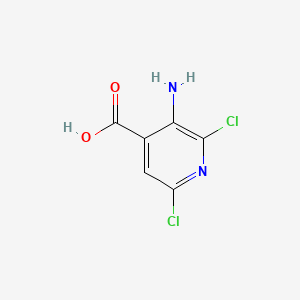

3-Amino-2,6-dichloroisonicotinic acid

Übersicht

Beschreibung

3-Amino-2,6-dichloroisonicotinic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It contains a total of 16 bonds; 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 primary amine (aromatic), 1 hydroxyl group, and 1 Pyridine .

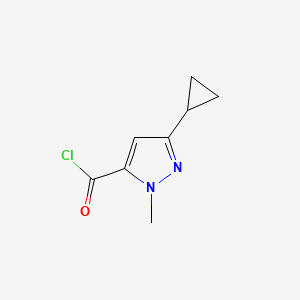

Molecular Structure Analysis

The molecular structure of 3-Amino-2,6-dichloroisonicotinic acid consists of 16 bonds in total, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 primary amine (aromatic), 1 hydroxyl group, and 1 Pyridine .Physical And Chemical Properties Analysis

3-Amino-2,6-dichloroisonicotinic acid has a molecular weight of 207.01. It contains 16 bonds in total, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 primary amine (aromatic), 1 hydroxyl group, and 1 Pyridine .Wissenschaftliche Forschungsanwendungen

Plant Immunity Inducer

3-Amino-2,6-dichloroisonicotinic acid is used as a synthetic chemical inducer of plant immunity . Unlike conventional biocidal agrochemicals, this compound activates, bolsters, or primes plant defense machineries rather than directly acting on the pathogens . This makes it a promising alternative to conventional pesticides .

Development of Novel Plant Immune Inducers

The compound is also used in the development of novel plant immune inducers. This involves natural elicitor based chemical derivation, bifunctional combination, and computer-aided design .

Protection Against Plant Diseases

3-Amino-2,6-dichloroisonicotinic acid and its derivatives have been found to be effective in protecting plants against diseases . They stimulate the immune system of plants, making them resistant to infections even before the first symptoms appear .

Systemic Acquired Resistance (SAR) Inducer

The compound is used as a systemic acquired resistance (SAR) inducer . SAR is a natural plant defense mechanism that has been developed by plants through the evolutionary process . This occurrence is initiated after pathogen attack or artificially by compounds imitating the plant–pathogen interaction .

Research in Agriculture

In agriculture, the compound is used in the search for new, effective, and ecological methods of protecting plants against diseases . This is one of the fastest-growing and prospective strategies in agriculture .

Phytotoxicity Studies

3-Amino-2,6-dichloroisonicotinic acid is used in phytotoxicity studies . The compound and its derivatives are tested for their effects on plant health and growth .

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

3-amino-2,6-dichloropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-3-1-2(6(11)12)4(9)5(8)10-3/h1H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPLOTZPQFRWQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10731611 | |

| Record name | 3-Amino-2,6-dichloropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2,6-dichloroisonicotinic acid | |

CAS RN |

58484-01-8 | |

| Record name | 3-Amino-2,6-dichloropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

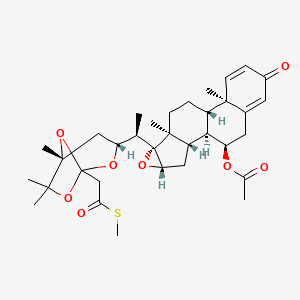

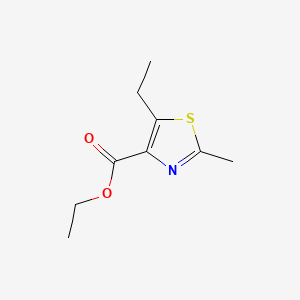

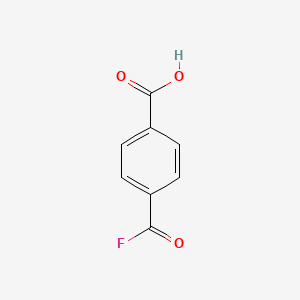

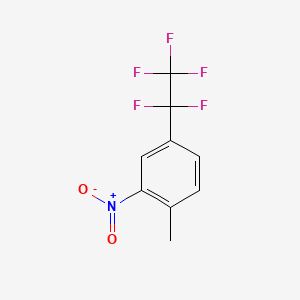

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.